N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline
Overview
Description
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline is a derivative of N-benzylideneaniline, which is a compound that has been studied for its electronic structures and molecular conformations. The presence of a nitro group on the anilino benzene ring influences the molecular conformation, often resulting in a twisted structure . This compound is related to other aniline derivatives that have been synthesized and characterized for various properties, including their potential in nonlinear optical applications and as precursors for nitric oxide release agents .
Synthesis Analysis
The synthesis of N,N-dimethylaniline derivatives can be achieved through various methods. One such method involves the direct synthesis from nitrobenzene and methanol, using a pretreated Raney-Ni® catalyst to achieve high yields of up to 98% . Another approach to synthesizing related compounds involves a multi-step process that includes the use of p-toluidine, formaldehyde, and nitrous acid to produce N,N-dimethyl-N,N'-dinitroso derivatives . Additionally, the synthesis of nitro-4,5-dimethyl aniline from 3,4-dimethyl aniline using acetic anhydride and sulfuric acid has been reported, with a yield of about 81% .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by various spectroscopic techniques. Single crystal X-ray diffraction has been used to determine the noncentrosymmetric orthorhombic crystal structure of related compounds . Nuclear magnetic resonance (NMR) and mass spectrometry are also employed to investigate the molecular structure . The presence of nitro groups and their orientation relative to the benzene ring can significantly affect the molecular conformation, as seen in the case of 4,4',N,N'-tetramethyl-N,N'-dinitroso-2,2'-methylenedianiline .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives can be inferred from studies on similar compounds. For instance, the presence of nitro groups can facilitate intramolecular hydrogen bonding, as observed in N-(2-phenylethyl)nitroaniline derivatives . These intramolecular interactions can influence the overall reactivity and stability of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are diverse and can be tailored by modifying the functional groups. For example, the introduction of methyl groups can affect the crystal packing and intermolecular interactions, as seen in the crystal growth and characterization of 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline . The optical properties, such as absorbance, can be studied using Ultraviolet-Visible spectroscopy, and the thermal behavior can be investigated through thermo gravimetric/differential thermal analysis . The presence of different substituents can lead to significant differences in molecular conformation, intermolecular interactions, and packing, which in turn affect the material's properties .
Scientific Research Applications
Optical Properties and Molecular Structure
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline has been studied in the context of organic materials for its optical properties. Research conducted by Shili et al. (2020) synthesized organic materials based on donor-acceptor systems, including derivatives of this compound. These compounds were characterized for their crystal structures, stabilized by intra and intermolecular hydrogen bonds, and weak π−π stacking, indicating potential applications in optical and electronic devices (Shili et al., 2020).
Applications in Nonlinear Optics (NLO)
This compound derivatives have been explored for their nonlinear optical properties. Draguta et al. (2015) synthesized binary adducts using derivatives of this compound for potential NLO applications. These materials demonstrated transparency in a wide spectrum range and stability at high temperatures, making them suitable for NLO applications (Draguta et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-8H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXCESCQOUSSJX-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875954 | |
Record name | B-NITRO-4-DIMETHYLAMINOSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2604-08-2 | |
Record name | NSC3454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | B-NITRO-4-DIMETHYLAMINOSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylamino-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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